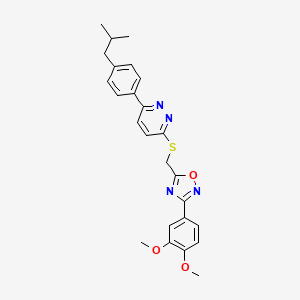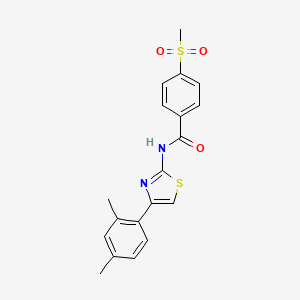![molecular formula C17H14Cl2N2O3 B2404469 Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164508-13-7](/img/structure/B2404469.png)
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate is a complex organic compound with the molecular formula C17H14Cl2N2O3 and a molecular weight of 365.21. This compound features a combination of aromatic rings, ester, and amide functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate typically involves the following steps:
Formation of the Aniline Derivative: Aniline is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the corresponding anilide.
Esterification: The anilide is then esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or sodium ethoxide.
Aplicaciones Científicas De Investigación
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate can be compared with similar compounds such as:
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]propanoate: This compound has a similar structure but with a propanoate group instead of an acrylate, affecting its reactivity and applications.
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]butanoate: Another similar compound with a butanoate group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
methyl (E)-3-anilino-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(10-20-12-5-3-2-4-6-12)21-16(22)13-8-7-11(18)9-14(13)19/h2-10,20H,1H3,(H,21,22)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQBWMUQDOXMR-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)


![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
